

3,7-dimethylocta-1,6-dien-3-yl butanoate chemical structure

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Compound of Interest

Compound Name: *Linalyl butyrate*

Cat. No.: *B1205819*

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An In-depth Technical Guide on 3,7-dimethylocta-1,6-dien-3-yl butanoate

This technical guide provides a comprehensive overview of 3,7-dimethylocta-1,6-dien-3-yl butanoate, a significant monoterpenoid ester also known by its common name, **linalyl butyrate**.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical structure, properties, synthesis, and spectroscopic characterization.

Chemical Identity and Physical Properties

3,7-dimethylocta-1,6-dien-3-yl butanoate is the butyrate ester of linalool.^[1] It is a naturally occurring compound found in lavender oil and kumquat peel oil.^[3] The molecule is characterized by its pleasant fruity and floral aroma, which leads to its extensive use in the fragrance and flavor industries.^{[1][3][4]}

Table 1: Chemical Identifiers for 3,7-dimethylocta-1,6-dien-3-yl butanoate

Identifier	Value
IUPAC Name	3,7-dimethylocta-1,6-dien-3-yl butanoate[2]
Common Name	Linalyl butyrate[2]
CAS Number	78-36-4[2][4]
Molecular Formula	C ₁₄ H ₂₄ O ₂ [2][4]
Molecular Weight	224.34 g/mol [2][4]
SMILES	<chem>CCCC(=O)OC(C)(CCC=C(C)C)C=C[2]</chem>
InChI	InChI=1S/C14H24O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4/h7,10H,2,6,8-9,11H2,1,3-5H3[2]
InChIKey	FHLGUOHLUFIAAA-UHFFFAOYSA-N[2]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless clear liquid[4]
Density	0.892 g/mL at 25 °C
Boiling Point	80-82 °C at 0.2 mmHg[3][4]
Refractive Index	1.451-1.456 at 20 °C[2]
Solubility	Soluble in alcohols and oils; slightly soluble in water[2]

Chemical Structure

The chemical structure of 3,7-dimethylocta-1,6-dien-3-yl butanoate features a tertiary alcohol (linalool) backbone esterified with butanoic acid. The molecule contains two carbon-carbon double bonds, contributing to its reactivity and isomeric possibilities.

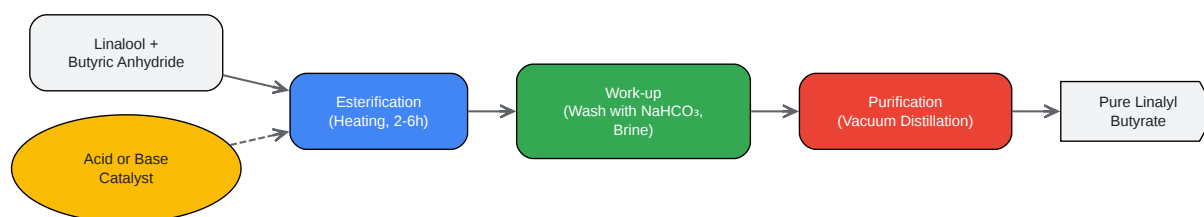
Caption: Chemical structure of 3,7-dimethylocta-1,6-dien-3-yl butanoate.

Synthesis Protocol

The synthesis of 3,7-dimethylocta-1,6-dien-3-yl butanoate is typically achieved via the esterification of linalool with a butanoylating agent. A general laboratory procedure is described below, analogous to the synthesis of similar terpenoid esters like geranyl butyrate.[3]

Experimental Protocol: Synthesis via Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine linalool (1.0 eq) and butyric anhydride (1.2 eq). The reaction is typically performed in the presence of a catalytic amount of a strong acid (e.g., H_2SO_4) or a base (e.g., pyridine).
- **Reaction Conditions:** The reaction mixture is heated, typically at 80-100 °C, for several hours (2-6 hours) with continuous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 3,7-dimethylocta-1,6-dien-3-yl butanoate.



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Caption: General workflow for the synthesis of **linalyl butyrate**.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of 3,7-dimethylocta-1,6-dien-3-yl butanoate.

Table 3: Mass Spectrometry Data (GC-MS, Electron Ionization)

The mass spectrum is characterized by fragmentation of the ester and terpene moieties.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
93	99.99	$[C_7H_9]^+$
71	45.48	$[C_4H_7O]^+$ (Butyryl cation)
80	43.05	$[C_6H_8]^+$
43	56.33	$[C_3H_7]^+$
41	49.65	$[C_3H_5]^+$
(Data sourced from NIST Mass Spectrometry Data Center) ^[2]		

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~1735	C=O (Ester)	Stretching
~1150-1250	C-O (Ester)	Stretching
~1645	C=C (Alkene)	Stretching
~3080	=C-H (Vinyl group)	Stretching
~2850-2990	C-H (Alkyl)	Stretching
(Predicted values based on typical functional group frequencies)		

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While detailed assigned spectra are best sourced from dedicated chemical databases, general expected chemical shifts are provided. ¹H and ¹³C NMR spectra are available for **linalyl butyrate**.^{[5][6]}

Nucleus	Chemical Shift Range (ppm)	Description
^1H	5.0 - 6.0	Olefinic protons ($-\text{CH}=\text{CH}_2$, $-\text{C}=\text{CH}-$)
^1H	$\sim 2.0 - 2.3$	Protons alpha to $\text{C}=\text{O}$ and $\text{C}=\text{C}$
^1H	0.9 - 1.8	Alkyl protons ($-\text{CH}_3$, $-\text{CH}_2-$)
^{13}C	~ 172	Ester carbonyl carbon ($\text{C}=\text{O}$)
^{13}C	$\sim 110 - 145$	Alkene carbons ($\text{C}=\text{C}$)
^{13}C	~ 85	Quaternary carbon bearing the ester oxygen
^{13}C	10 - 40	Alkyl carbons ($-\text{CH}_3$, $-\text{CH}_2-$)
(Predicted chemical shift ranges based on structure)		

Applications and Safety

Applications:

- **Fragrance Industry:** A key component in perfumes, colognes, and soaps, valued for its fresh, floral-fruity notes.[\[1\]](#) It is often used in lavender, bergamot, and other floral or citrus compositions.[\[3\]](#)
- **Flavor Industry:** Used in low concentrations to enhance fruity profiles in beverages, baked goods, and confectionery.[\[1\]](#)
- **Aromatherapy:** Incorporated into wellness and personal care products for its perceived calming effects.[\[4\]](#)
- **Pharmaceutical Research:** Preliminary research suggests potential anti-inflammatory and analgesic properties, indicating a possible future in therapeutic agent development.[\[4\]](#)

Safety and Handling:

- **Handling:** While generally considered low-risk, it may cause mild skin or eye irritation. Standard personal protective equipment (PPE), such as gloves and safety glasses, should be used in a well-ventilated area.^[1]
- **Storage:** Store in tightly sealed containers in a cool, dry place, away from direct light and heat sources to prevent degradation.^[1]

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